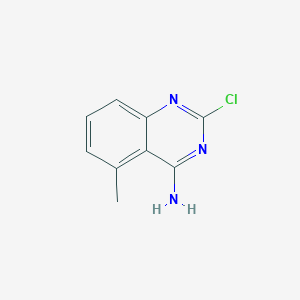![molecular formula C11H8N2O2 B11902068 [3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
[3,3'-Bipyridine]-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’-Bipyridine]-4-carboxylic acid is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides. This reaction is catalyzed by palladium and often requires the presence of a base and an oxidant . Another method involves the direct arylation of pyridine using palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions.
Types of Reactions:
Oxidation: [3,3’-Bipyridine]-4-carboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated bipyridines.
科学的研究の応用
[3,3’-Bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of bipyridine are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of [3,3’-Bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . The compound can also interact with biological molecules, potentially affecting cellular processes and pathways.
類似化合物との比較
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used as a precursor to viologens, which have electrochemical properties.
2,3’-Bipyridine: Studied for its pharmacological applications.
Uniqueness: [3,3’-Bipyridine]-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. This makes it a valuable compound for specialized applications in coordination chemistry and materials science .
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
3-pyridin-3-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-5-13-7-10(9)8-2-1-4-12-6-8/h1-7H,(H,14,15) |
InChIキー |
JYECPEARLWSJOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



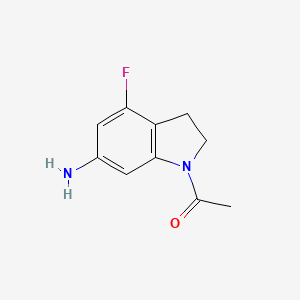
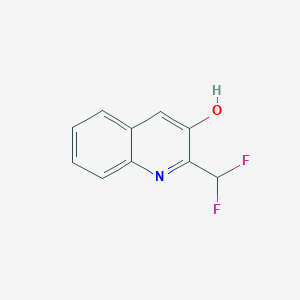
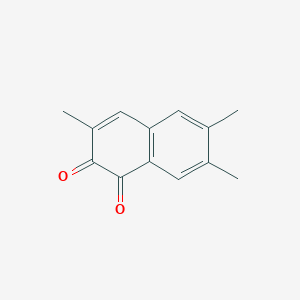
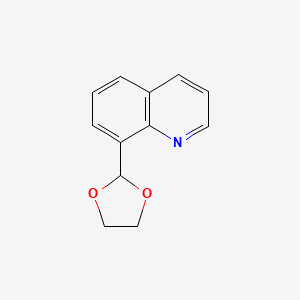


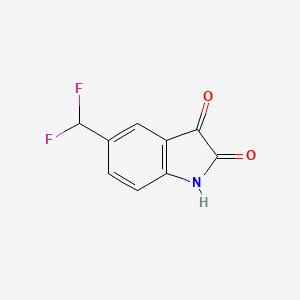
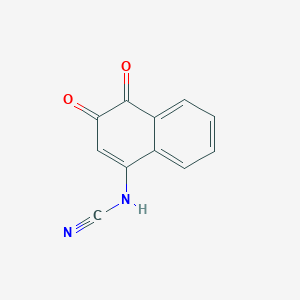



![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
